1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole
Description
1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole is a structurally complex pyrazole derivative characterized by a benzenesulfonyl core substituted with methoxy (2-position), methyl (4-position), and isopropyl (5-position) groups, coupled with a 3-methyl-substituted pyrazole ring. The benzenesulfonyl moiety is a strong electron-withdrawing group, which influences the compound’s electronic properties and reactivity. The methoxy group enhances solubility and modulates intermolecular interactions, while the bulky isopropyl and methyl groups contribute to steric effects and lipophilicity. This unique combination of substituents positions the compound as a promising candidate for applications in medicinal chemistry and materials science, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-9-15(14(20-5)8-11(13)3)21(18,19)17-7-6-12(4)16-17/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGQWQPFHPPLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole typically involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of sulfonyl-substituted products.
Scientific Research Applications
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Pyrazole Derivatives
| Compound Name | Core Structure | Key Substituents | Unique Properties | Reference |
|---|---|---|---|---|
| Target Compound | Benzenesulfonyl-pyrazole | 2-methoxy, 4-methyl, 5-isopropyl (benzene); 3-methyl (pyrazole) | High lipophilicity, strong electron-withdrawing effects from sulfonyl group, potential for enhanced target binding | Inferred |
| 5-Chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole | Pyrazole-thioether | Sulfanyl-methyl, chloro, phenyl | Increased chemical reactivity due to sulfur atom; antimicrobial activity | |
| 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Pyrazole-aryl | 4-methoxyphenyl, trifluoromethyl | Enhanced metabolic stability and lipophilicity; antiviral applications | |
| N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | Benzooxazole-sulfonamide-pyrazole | Furan, sulfonamide | Dual heterocyclic system with broad-spectrum kinase inhibition | |
| 3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole | Triazole-thioether | Benzylsulfanyl, furan | Antifungal activity; altered solubility compared to pyrazole analogs |
Lipophilicity and Solubility
- The target compound’s isopropyl and methyl groups on the benzene ring increase lipophilicity (logP ~3.5–4.0), comparable to 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole (logP ~3.8) . However, the methoxy group improves aqueous solubility relative to purely alkyl-substituted analogs.
- In contrast, sulfonamide-containing derivatives like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibit lower logP values (~2.5–3.0) due to polar sulfonamide and oxazole moieties .
Reactivity and Stability
- The benzenesulfonyl group in the target compound enhances stability against metabolic degradation compared to thioether-containing analogs (e.g., 5-Chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole), which are prone to oxidation .
- The trifluoromethyl group in 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole provides electronic stabilization, reducing susceptibility to nucleophilic attack .
Unique Advantages of the Target Compound
- The isopropyl group at the 5-position of the benzene ring may enhance membrane permeability, a critical factor for CNS-targeting drugs.
Biological Activity
The compound 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered interest for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.45 g/mol. Its structure features a pyrazole ring substituted with a sulfonyl group, which is crucial for its biological activity.
Pharmacological Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The following sections summarize key findings regarding the biological activity of this compound.
Anti-inflammatory Activity
A study by Selvam et al. demonstrated that compounds with similar structural motifs to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed promising anti-inflammatory effects comparable to standard drugs like dexamethasone at specific concentrations .
Analgesic Properties
Analgesic activity has been reported for pyrazole derivatives. In vivo studies indicated that compounds within this class can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Antimicrobial Activity
Burguete et al. reported that pyrazole derivatives demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring was found to enhance this activity .
Case Studies
The following table summarizes notable studies on similar pyrazole derivatives and their biological activities:
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways:
- Inhibition of Pro-inflammatory Cytokines : Pyrazole compounds may inhibit the NF-kB pathway, leading to reduced expression of inflammatory cytokines.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis has been proposed as a mechanism for the antibacterial effects observed in several studies.
- Analgesic Effects : Pyrazoles may act on central pain pathways, influencing neurotransmitter release and receptor activation.
Q & A
Q. Q1. What are the optimized synthetic routes for 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzenesulfonyl intermediate via sulfonation of a substituted benzene precursor under acidic conditions.
- Step 2: Coupling the sulfonyl group to the pyrazole ring using nucleophilic substitution (e.g., in DMF with K₂CO₃ as a base at 80°C).
- Step 3: Methylation of the pyrazole nitrogen using methyl iodide in the presence of a phase-transfer catalyst.
Critical parameters include solvent polarity (DMF vs. ethanol), temperature control to avoid decomposition, and stoichiometric ratios to minimize byproducts. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks by comparing with analogous pyrazole derivatives. For example, the methyl group on the pyrazole ring typically resonates at δ 2.1–2.3 ppm, while the isopropyl group shows a septet at δ 3.1–3.3 ppm.
- IR: Confirm sulfonyl groups via strong S=O stretching bands at 1150–1350 cm⁻¹.
- HRMS: Validate molecular mass with <5 ppm error. Cross-referencing with crystallographic data (e.g., SHELX-refined structures) enhances reliability .
Advanced Reactivity and Computational Analysis
Q. Q3. What computational methods (e.g., DFT, wavefunction analysis) are suitable for predicting the reactivity of the sulfonyl-pyrazole moiety?
Methodological Answer:
- DFT: Use B3LYP/6-311+G(d,p) to model electron density distributions, identifying electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing effect reduces pyrazole ring electron density, directing substitution to the para position.
- Multiwfn: Analyze electrostatic potential surfaces (EPS) to predict hydrogen-bonding interactions. The methoxy group’s oxygen exhibits a negative ESP, favoring interactions with protein targets .
Q. Q4. How does steric hindrance from the isopropyl group influence regioselectivity in substitution reactions?
Methodological Answer: The bulky isopropyl group at the benzene ring’s 5-position creates steric constraints:
- Meta-directing effect: Hinders electrophilic substitution at adjacent positions.
- Reactivity validation: Perform kinetic studies (e.g., competitive reactions with/without isopropyl substitution) and compare yields. X-ray crystallography (SHELXL) can quantify dihedral angles between substituents, correlating steric effects with reactivity .
Crystallography and Structural Validation
Q. Q5. How can SHELX programs refine crystal structures of this compound, especially with twinned or low-resolution data?
Methodological Answer:
- SHELXL: Use the TWIN/BASF commands to model twinned crystals. For low-resolution data, apply restraints to bond lengths/angles based on similar sulfonamide structures.
- Validation: Check R-factor convergence (<5% discrepancy) and validate hydrogen bonding via O–H⋯N interactions (e.g., hydroxyl to pyrazole nitrogen distances ~2.8 Å) .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q6. What in silico strategies predict this compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., PDB ID 1ATP). The sulfonyl group may form hydrogen bonds with conserved lysine residues.
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories. Compare with pyrazole derivatives lacking sulfonyl groups to isolate functional group contributions .
Q. Q7. How do halogen substitutions (e.g., replacing methoxy with chloro) alter bioactivity?
Methodological Answer:
- Experimental design: Syntize analogs with Cl, Br, or F at the methoxy position.
- Bioassay: Test against cancer cell lines (e.g., MTT assay). Chloro analogs often enhance cytotoxicity due to increased lipophilicity (logP ↑). Validate via QSAR models using Hammett σ constants to correlate electronic effects with IC₅₀ values .
Data Contradictions and Reproducibility
Q. Q8. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?
Methodological Answer:
- Root-cause analysis: Compare reaction conditions (e.g., solvent purity, catalyst lot variability).
- Statistical validation: Perform triplicate syntheses under standardized conditions (e.g., anhydrous DMF, argon atmosphere).
- Case study: A 2025 study found that trace water in DMF reduced yields by 15–20% due to sulfonate hydrolysis .
Advanced Analytical Techniques
Q. Q9. What LC-MS/MS methods quantify trace impurities in this compound, and how are detection limits optimized?
Methodological Answer:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient: 5→95% ACN in 10 min).
- Ionization: ESI+ mode (m/z 350–500 range). Optimize declustering potential to 80 V for sulfonyl fragment ions. Achieve LOD <0.1% via MRM transitions (e.g., m/z 409→214) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
